molecular formula C20H25N3O B5611124 1-(4-tert-butylbenzoyl)-4-(2-pyridinyl)piperazine

1-(4-tert-butylbenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5611124
M. Wt: 323.4 g/mol
InChI Key: WBORPFJFZUHQQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 1-(4-tert-butylbenzoyl)-4-(2-pyridinyl)piperazine involves condensation reactions, highlighting the versatility of piperazine derivatives in chemical synthesis. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, utilizing 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015). Such methodologies are indicative of the synthetic routes that might be employed for the target compound, emphasizing the role of piperazine as a core structure in medicinal chemistry.

Molecular Structure Analysis

The crystal structure of related piperazine derivatives reveals the significance of intermolecular interactions and molecular conformations. For instance, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, as determined by X-ray diffraction, provides insights into the typical bond lengths and angles in piperazine-carboxylate compounds, which are crucial for understanding the structural characteristics of this compound (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. The synthesis and properties of 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2- benzoquinone] demonstrate the compound's involvement in aminoalkylation by Mannich reaction followed by oxidation, showcasing the chemical versatility of piperazine-based compounds (Sayapin et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of piperazine derivatives are influenced by their molecular structure. The study of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives through X-ray diffraction analysis and Hirshfeld surface analysis provides a comprehensive understanding of the physical characteristics inherent to these molecules, which can be extrapolated to understand the physical properties of this compound (Kulkarni et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group transformations, of piperazine derivatives are critical for their application in pharmaceuticals and materials science. The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate illustrates the reactivity of piperazine compounds in amination reactions, providing insights into the chemical behavior of similar compounds, including this compound (Ya-hu, 2010).

Safety and Hazards

The compound is classified as Acute Tox. 3 Dermal - Acute Tox. 3 Oral, indicating it can be harmful if swallowed or comes into contact with skin .

Future Directions

The future directions of research involving this compound could include further exploration of its reactivity and potential applications in various fields, including materials science and biological research .

properties

IUPAC Name

(4-tert-butylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-20(2,3)17-9-7-16(8-10-17)19(24)23-14-12-22(13-15-23)18-6-4-5-11-21-18/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBORPFJFZUHQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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